N-(3,4-dimethoxyphenethyl)-2-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(3,4-dimethoxyphenethyl)-2-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15371206
InChI: InChI=1S/C27H28N4O7S/c1-36-19-7-5-18(6-8-19)29-24(33)16-30-20-11-13-39-25(20)26(34)31(27(30)35)15-23(32)28-12-10-17-4-9-21(37-2)22(14-17)38-3/h4-9,11,13-14H,10,12,15-16H2,1-3H3,(H,28,32)(H,29,33)
SMILES:
Molecular Formula: C27H28N4O7S
Molecular Weight: 552.6 g/mol

N-(3,4-dimethoxyphenethyl)-2-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC15371206

Molecular Formula: C27H28N4O7S

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)-2-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide -

Specification

Molecular Formula C27H28N4O7S
Molecular Weight 552.6 g/mol
IUPAC Name 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C27H28N4O7S/c1-36-19-7-5-18(6-8-19)29-24(33)16-30-20-11-13-39-25(20)26(34)31(27(30)35)15-23(32)28-12-10-17-4-9-21(37-2)22(14-17)38-3/h4-9,11,13-14H,10,12,15-16H2,1-3H3,(H,28,32)(H,29,33)
Standard InChI Key OUCQKQUYRNVXEZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3

Introduction

The compound N-(3,4-dimethoxyphenethyl)-2-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. This article explores its structural properties, synthesis methods, and potential biological activities based on available literature.

Synthesis Pathway

The synthesis of such a compound typically involves multi-step organic reactions. While specific protocols for this compound were not directly available in the sources, related methodologies suggest the following key steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core:

    • A condensation reaction involving thiourea derivatives and suitable diketone precursors under acidic or basic conditions.

  • Substitution Reactions:

    • Introduction of the dimethoxyphenethyl and methoxyphenylamino groups via nucleophilic substitution or coupling reactions.

  • Acetamide Functionalization:

    • Reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.

These steps require precise control over reaction conditions (temperature, pH) to ensure selectivity and yield.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts for protons (1^1H) and carbons (13^13C).
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups through characteristic vibrational frequencies.
X-Ray CrystallographyProvides detailed 3D structural information for crystalline samples.

Potential Biological Activities

Although no direct studies on this specific compound were found in the provided sources, structurally related compounds suggest possible applications:

  • Anti-inflammatory Activity:

    • Compounds with thieno[3,2-d]pyrimidine scaffolds have shown inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

  • Antiplatelet Effects:

    • Similar derivatives have been studied as antagonists of P2Y12 receptors to prevent cardiovascular events .

  • Anticancer Potential:

    • The presence of amide and heterocyclic functionalities may enable interactions with DNA or enzymes critical for cancer cell proliferation.

Challenges and Future Directions

Challenges:

  • Complex synthesis requiring high precision.

  • Limited experimental data on pharmacokinetics and toxicity.

Future Research Directions:

  • Docking Studies: Computational modeling to predict binding affinity with biological targets.

  • In Vitro Studies: Screening for anti-inflammatory, anticancer, or antimicrobial activities.

  • Structure Optimization: Modifications to improve solubility, stability, or bioavailability.

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